molecular formula C8H15N3O B13070308 1-(2-Methoxy-2-methylpropyl)-1H-imidazol-2-amine

1-(2-Methoxy-2-methylpropyl)-1H-imidazol-2-amine

Cat. No.: B13070308
M. Wt: 169.22 g/mol
InChI Key: OAMGXUWUVCMKMO-UHFFFAOYSA-N
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Description

1-(2-Methoxy-2-methylpropyl)-1H-imidazol-2-amine is an organic compound with a unique structure that combines an imidazole ring with a methoxy-methylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxy-2-methylpropyl)-1H-imidazol-2-amine typically involves the reaction of 2-methyl-2-methoxypropylamine with imidazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production often employs advanced techniques such as flow chemistry to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxy-2-methylpropyl)-1H-imidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used in aqueous or organic solvents.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

    Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(2-Methoxy-2-methylpropyl)-1H-imidazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-2-methylpropyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Methoxy-2-propanol: A similar compound with a methoxy group and a propanol backbone.

    2-Propanol, 1-(2-methoxy-1-methylethoxy): Another related compound with a similar structure.

Uniqueness

1-(2-Methoxy-2-methylpropyl)-1H-imidazol-2-amine is unique due to its combination of an imidazole ring and a methoxy-methylpropyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

1-(2-methoxy-2-methylpropyl)imidazol-2-amine

InChI

InChI=1S/C8H15N3O/c1-8(2,12-3)6-11-5-4-10-7(11)9/h4-5H,6H2,1-3H3,(H2,9,10)

InChI Key

OAMGXUWUVCMKMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN1C=CN=C1N)OC

Origin of Product

United States

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